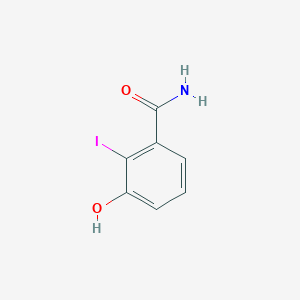

3-Hydroxy-2-iodobenzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6INO2 |

|---|---|

Molecular Weight |

263.03 g/mol |

IUPAC Name |

3-hydroxy-2-iodobenzamide |

InChI |

InChI=1S/C7H6INO2/c8-6-4(7(9)11)2-1-3-5(6)10/h1-3,10H,(H2,9,11) |

InChI Key |

HIFZZEQCJBKHRM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)O)I)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Precursors

Optimization of Reaction Conditions and Yields in Academic Synthesis

Ortho-Iodination of 3-Hydroxybenzoic Acid:

A critical step is the selective introduction of an iodine atom at the C-2 position of 3-hydroxybenzoic acid. Modern synthetic methods often employ transition metal catalysis to achieve high regioselectivity in the ortho-iodination of benzoic acids. A plausible approach involves a Palladium(II)-catalyzed reaction in an aqueous medium, which is considered a green chemistry approach.

Key parameters for optimization in such a reaction would include the choice of catalyst, the iodine source, the presence of co-catalysts or additives, the solvent system, reaction temperature, and reaction time. For instance, studies on the ortho-iodination of benzoic acids have explored various palladium catalysts, with potassium iodide (KI) often serving as the iodine source. The optimization of these conditions is crucial for maximizing the yield of the desired 2-iodo isomer and minimizing the formation of other isomers or di-iodinated products.

Amidation of 3-Hydroxy-2-iodobenzoic Acid:

The conversion of the carboxylic acid group of 3-hydroxy-2-iodobenzoic acid to a primary amide is a standard transformation in organic synthesis. Several methods can be employed, and their optimization is key to achieving high yields and purity.

One common method involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with ammonia or an ammonia source to form the amide. Optimization of this two-step, one-pot procedure would involve controlling the temperature during the formation of the acyl chloride and ensuring the efficient trapping of the intermediate with ammonia.

Alternatively, direct condensation methods using coupling agents can be employed. Reagents such as dicyclohexylcarbodiimide (DCC) or titanium tetrachloride (TiCl₄) can facilitate the direct reaction between the carboxylic acid and an amine source. nih.gov In these cases, optimization would focus on the stoichiometry of the coupling agent, the choice of solvent, and the reaction temperature to ensure complete conversion and minimize side reactions. For chiral substrates, it has been shown that such processes can proceed with nearly complete preservation of stereochemical integrity. nih.gov

The following table outlines plausible reaction conditions for the synthesis of 3-Hydroxy-2-iodobenzamide based on analogous transformations reported in the literature.

| Reaction Step | Starting Material | Reagents | Solvent | Temperature | Reaction Time | Potential Yield |

|---|---|---|---|---|---|---|

| Ortho-Iodination | 3-Hydroxybenzoic acid | Pd(OAc)₂, KI, CeCl₃·7H₂O, H₂O₂ | Aqueous media | Room Temperature to 80°C | 12-24 hours | Moderate to Good |

| Amidation (via Acyl Chloride) | 3-Hydroxy-2-iodobenzoic acid | 1. SOCl₂ 2. NH₄OH | Inert solvent (e.g., Dichloromethane) | 0°C to Reflux | 2-6 hours | Good to Excellent |

| Amidation (Direct Condensation) | 3-Hydroxy-2-iodobenzoic acid | TiCl₄, Pyridine, Amine Source | Pyridine | 85°C | 2-24 hours | Moderate to Excellent |

Precursor Compounds and Starting Materials Research

The primary precursor for the synthesis of this compound is 3-hydroxy-2-iodobenzoic acid . Research into the synthesis of this precursor is foundational to obtaining the target molecule.

The most direct starting material for the synthesis of 3-hydroxy-2-iodobenzoic acid is 3-hydroxybenzoic acid . This is a commercially available compound that serves as the aromatic backbone for the subsequent iodination reaction. rasayanjournal.co.in The hydroxyl and carboxyl groups on the benzene (B151609) ring direct the electrophilic substitution of iodine. The hydroxyl group is an activating ortho-, para-director, while the carboxyl group is a deactivating meta-director. This directing effect influences the position of iodination.

Alternative starting materials could theoretically be employed through more complex synthetic routes, but the use of 3-hydroxybenzoic acid represents the most straightforward and atom-economical approach.

The reagents required for the synthesis are also key precursors and starting materials. For the iodination step, an iodine source such as potassium iodide (KI) is essential. In catalyzed reactions, a palladium catalyst like palladium(II) acetate (Pd(OAc)₂) would be a critical component. For the amidation step, an activating agent like thionyl chloride (SOCl₂) or a coupling agent such as titanium tetrachloride (TiCl₄) would be necessary. Finally, a source of nitrogen, typically ammonia (NH₃) or an ammonium salt, is required to form the amide group.

Chemical Reactivity and Mechanistic Studies

Electrophilic and Nucleophilic Reactions of the Benzamide (B126) Core

In modern organic synthesis, the focus has shifted towards transition-metal-catalyzed C-H activation as a means to functionalize aromatic cores. For instance, rhodium-catalyzed oxidative acylation has been demonstrated for secondary benzamides, involving the activation of a C-H bond ortho to the amide director, followed by reaction with an aldehyde and intramolecular cyclization. acs.org Such a strategy could potentially be applied to the C-H bond at the 6-position of the 3-Hydroxy-2-iodobenzamide ring, leading to complex heterocyclic structures.

Reactivity of the Hydroxyl Functional Group

The phenolic hydroxyl group is a key reactive site, capable of participating in a variety of transformations, including alkylation, acylation, and oxidation-reduction reactions.

The hydroxyl group of this compound can act as a nucleophile, particularly after deprotonation with a suitable base. This allows for O-alkylation and O-acylation reactions to introduce a wide variety of functional groups.

O-Alkylation: In this reaction, the deprotonated hydroxyl group attacks an alkyl halide or another electrophilic alkylating agent to form an ether linkage. While specific studies on this compound are scarce, general methods for the O-alkylation of phenols and hydroxychromones are well-established. ripublication.com These reactions are often carried out in the presence of a base like sodium carbonate or potassium carbonate in a polar aprotic solvent. ripublication.com Microwave-assisted O-alkylation in aqueous media has also been developed as an environmentally benign approach. ripublication.com

O-Acylation: Similarly, the hydroxyl group can be acylated using acyl chlorides or anhydrides in the presence of a base to form ester derivatives. These reactions are typically high-yielding and proceed under mild conditions.

These derivatizations of the hydroxyl group are crucial for modifying the molecule's properties and for use as protecting groups during subsequent transformations at other sites of the molecule.

The phenolic hydroxyl group is susceptible to oxidation. Under certain conditions, it can be oxidized to a quinone-type structure. However, the presence of the electron-withdrawing iodo and amide groups might make this oxidation more challenging compared to simple phenols. In related isomers like 4-Hydroxy-3-iodobenzamide, the hydroxy group is noted to be susceptible to oxidation under mild conditions.

Reactivity of the Iodide Functional Group

The carbon-iodine bond is arguably the most versatile handle for synthetic transformations on the this compound molecule. Aryl iodides are highly prized in organic synthesis due to their ability to participate in a vast array of reactions.

The iodine atom can be replaced by other halogens (F, Cl, Br) through halogen exchange (HALEX) reactions. The Finkelstein reaction, a classic S_N2 reaction, allows for the conversion of chloro- or bromoalkanes to iodoalkanes and can be adapted for aryl systems under specific catalytic conditions. manac-inc.co.jp More modern methods are required for aryl systems, often involving transition metal catalysts or specialized reagents. For example, converting the highly unreactive C-F bond requires potent reagents like iodotrimethylsilane. manac-inc.co.jp This derivatization is key for fine-tuning the electronic and steric properties of the molecule for various applications.

The iodide substituent makes this compound an excellent substrate for transition-metal-catalyzed cross-coupling reactions. The C-I bond is sufficiently weak to readily undergo oxidative addition to low-valent transition metals like palladium and copper, initiating a catalytic cycle. This has been extensively demonstrated with various 2-iodobenzamide (B1293540) derivatives. researchgate.netresearchgate.netrsc.orgbeilstein-journals.org

Prominent examples of such reactions include:

Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Copper-Catalyzed Coupling: Copper catalysts are also effective, particularly for forming C-O, C-S, and C-N bonds. researchgate.net

A significant application of these coupling reactions involving 2-iodobenzamides is the synthesis of complex heterocyclic systems. Intramolecular cyclization, often following an initial intermolecular coupling, is a powerful strategy. For example, palladium-catalyzed intramolecular cyclization of 2-iodobenzamides bearing a 2-oxoethyl group on the nitrogen atom has been used to synthesize 3-acyl isoindolin-1-ones and 3-hydroxy-3-acylisoindolin-1-ones. organic-chemistry.org Similarly, copper-catalyzed cascade reactions of 2-iodobenzamides with other reactants have been developed to produce various 3-hydroxyisoindolin-1-one derivatives. researchgate.netrsc.orgrsc.org These reactions highlight the synthetic utility of the iodide as a linchpin for constructing complex molecular architectures.

Interactive Data Table: Cross-Coupling Reactions of Iodobenzamide Scaffolds

| Catalyst System | Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃ / Xantphos | Intramolecular Cyclization | N-(2-oxoethyl)-2-iodobenzamides | 3-Acyl/3-Hydroxy-3-acylisoindolin-1-ones | organic-chemistry.org |

| CuI / Cs₂CO₃ | Oxidative Cascade Double Cyclization | 2-Iodobenzamides, Propargyl Dicarbonyls | 3-Hydroxy-3-furylisoindolinones | researchgate.net |

| CuCl / Cs₂CO₃ | Sequential Cyclization | 2-Iodobenzamides, Benzyl Cyanides | 3-Hydroxyisoindolin-1-one derivatives | rsc.orgrsc.org |

| PdCl₂ (ligand-free) | Cascade Cyclocarbopalladation / Suzuki | N-Propargyl-2-iodobenzamides, Arylboronic acids | 4-Methylene-3,4-dihydroisoquinolin-1(2H)-ones | beilstein-journals.org |

| CuI / 1,10-phenanthroline | Copper-Catalyzed Coupling | 4-Hydroxy-3-iodobenzamide, Arylboronic acids | 3-Aryl-4-hydroxybenzamide derivatives |

Investigations into Reaction Mechanisms and Kinetics

Detailed investigations into the reaction mechanisms and kinetics for this compound are sparse. However, based on the reactivity of similar molecules, such as other iodobenzamide and hydroxybenzamide isomers, several reaction pathways can be postulated.

The reactivity of this compound is characterized by reactions involving the aromatic ring and its substituents. The presence of the electron-donating hydroxyl group and the electron-withdrawing, yet reactive, iodine atom dictates the likely reaction pathways.

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond is a common site for cross-coupling reactions, which are fundamental in the synthesis of more complex organic molecules. For instance, in reactions analogous to those of other 2-iodobenzamides, this compound could undergo intramolecular cyclization. thieme-connect.deorganic-chemistry.org A plausible mechanism for a palladium-catalyzed intramolecular cyclization would involve the oxidative addition of the C-I bond to a Pd(0) catalyst, forming an arylpalladium(II) intermediate. Subsequent intramolecular coordination and insertion of a suitable functional group on the amide nitrogen would lead to the formation of a heterocyclic ring system, such as an isoindolin-1-one (B1195906) derivative. The final step would be the reductive elimination of the product and regeneration of the Pd(0) catalyst.

Copper-Catalyzed Reactions: Copper catalysis is also prevalent in reactions involving iodobenzamides. For example, copper-catalyzed reactions of 2-iodobenzamide derivatives with various nucleophiles have been shown to produce 3-hydroxyisoindolin-1-one derivatives. rsc.orgrsc.org A proposed mechanism for such a transformation involving this compound could initiate with the formation of a copper-acetylide species, followed by nucleophilic attack of the amide nitrogen and subsequent intramolecular cyclization. Oxidation of the resulting intermediate could then yield the final product. The reaction of 2-iodobenzamide derivatives with propargyl dicarbonyl compounds in the presence of a copper catalyst and an oxidant can lead to the formation of 3-hydroxy-3-furylisoindolinone derivatives through a cascade of reactions including cyclization and C-H functionalization. researchgate.net

Nucleophilic Aromatic Substitution: The iodine atom can be displaced by strong nucleophiles, although this is generally less facile than with other leaving groups unless the aromatic ring is activated by strongly electron-withdrawing groups. The presence of the hydroxyl group might influence the electron density of the ring and thus its susceptibility to nucleophilic attack.

Reactions of the Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation or O-acylation under appropriate basic conditions. It can also influence the reactivity of the aromatic ring in electrophilic substitution reactions, although the bulky iodine atom at the adjacent position would provide significant steric hindrance.

Reactions of the Amide Group: The amide group itself can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 3-hydroxy-2-iodobenzoic acid.

A summary of potential reaction types and the involved parts of the this compound molecule is presented in Table 1.

| Reaction Type | Reactive Site(s) | Plausible Intermediates | Potential Products |

| Palladium-Catalyzed Cyclization | C-I bond, Amide N-H | Arylpalladium(II) complex | Isoindolinone derivatives |

| Copper-Catalyzed Annulation | C-I bond, Amide N-H | Copper-acetylide species | Substituted isoindolinones |

| Nucleophilic Aromatic Substitution | C-I bond | Meisenheimer complex | Aminated or alkoxylated derivatives |

| O-Alkylation/O-Acylation | Hydroxyl group | Phenoxide | Ether or ester derivatives |

| Amide Hydrolysis | Amide group | Tetrahedral intermediate | 3-Hydroxy-2-iodobenzoic acid |

For related compounds, kinetic studies have been performed. For instance, in the palladium-catalyzed intramolecular cyclization of 2-iodobenzamides, reaction times are typically in the range of 2-5 hours at 70 °C to achieve completion, suggesting moderate reaction kinetics under these conditions. thieme-connect.com The subsequent oxidation to form 3-hydroxy derivatives is a slower process, often requiring 24 hours of exposure to oxygen. thieme-connect.comresearchgate.net

Stability and Degradation Pathways Under Controlled Research Conditions

The stability of this compound is influenced by environmental factors such as light, heat, pH, and the presence of oxidizing or reducing agents.

Thermal Stability: Many organic compounds, including benzamide derivatives, can decompose at elevated temperatures. The specific decomposition temperature of this compound is not reported, but thermal stress could potentially lead to decarboxylation or other fragmentation pathways.

Photostability: Compounds containing carbon-iodine bonds can be sensitive to light. UV radiation can induce the homolytic cleavage of the C-I bond, leading to the formation of radical species. These radicals could then participate in a variety of subsequent reactions, leading to degradation products. This is a known degradation pathway for other iodo-aromatic compounds.

pH Stability: The stability of this compound is expected to be pH-dependent. In strongly acidic or basic solutions, the amide linkage is susceptible to hydrolysis, yielding 3-hydroxy-2-iodobenzoic acid and ammonia. The rate of hydrolysis is typically dependent on the pH and temperature. The phenolic hydroxyl group will be deprotonated under basic conditions, forming a phenoxide, which may alter the compound's stability and reactivity.

Oxidative and Reductive Degradation: The compound may be susceptible to oxidation, particularly at the hydroxyl group, which could be oxidized to a quinone-type structure under strong oxidizing conditions. Conversely, the iodo-substituent can be removed under reductive conditions, for example, through catalytic hydrogenation, to yield 3-hydroxybenzamide.

A summary of potential degradation pathways is provided in Table 2.

| Condition | Potential Degradation Pathway | Major Degradation Product(s) |

| Heat | Thermal decomposition | Fragmentation products |

| Light (UV) | Photolytic C-I bond cleavage | Radical-derived products, 3-hydroxybenzamide |

| Acidic/Basic pH | Amide hydrolysis | 3-Hydroxy-2-iodobenzoic acid, ammonia |

| Oxidizing agents | Oxidation of hydroxyl group | Quinone-type structures |

| Reducing agents | Reductive dehalogenation | 3-Hydroxybenzamide |

Forced degradation studies, as performed on related compounds like epidepride (B19907) (a complex iodobenzamide derivative), are a standard method to investigate these stabilities. acs.org Such studies involve exposing the compound to stress conditions (e.g., 1 M HCl, 1 M NaOH, 3% H₂O₂) and analyzing the degradation products by techniques like HPLC and LC-MS/MS. acs.org Similar studies would be necessary to fully characterize the stability profile of this compound.

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallography of 3-Hydroxy-2-iodobenzamide and its Derivatives

While specific crystallographic data for this compound is not widely published, extensive studies on closely related substituted and iodinated benzamides provide a strong basis for understanding its solid-state characteristics. nih.govias.ac.in

The crystal lattice of benzamide (B126) derivatives is typically stabilized by a network of intermolecular interactions. In the case of this compound, several key interactions are expected to dictate its crystal packing.

Hydrogen Bonding: The primary interaction governing the packing of benzamides is hydrogen bonding. The amide group (-CONH₂) is an excellent hydrogen bond donor (N-H) and acceptor (C=O). This typically leads to the formation of robust dimers or chain motifs. acs.orgiucr.org For instance, in the crystal structure of 2-Iodo-N-(4-nitrophenyl)benzamide, molecules are linked into chains by N—H⋯O=C hydrogen bonds. iucr.org The presence of the 3-hydroxy group introduces an additional site for strong hydrogen bonding (O-H), which can interact with the amide oxygen of a neighboring molecule, further stabilizing the crystal lattice.

Halogen Bonding: The iodine atom at the 2-position is capable of forming halogen bonds. This is a non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) interacts with a nucleophile, such as the oxygen atom of a carbonyl or nitro group from an adjacent molecule. ias.ac.in Studies on 2-iodo-N-(4-bromophenyl)benzamide have shown that weak I···I and C-H···π interactions play a vital role in the formation of different polymorphic modifications. ias.ac.in

These interactions collectively guide the assembly of molecules into a highly ordered three-dimensional lattice. The interplay between strong hydrogen bonds and weaker halogen and π–π interactions can lead to the formation of complex packing polymorphs. ias.ac.in

Table 1: Crystallographic Data for Related Benzamide Derivatives

| Compound | Space Group | Key Intermolecular Interactions | Reference |

|---|---|---|---|

| 2-methoxy-N-[4-(thiazol-2-yl-sulfamoyl)-phenyl]-benzamide | P2(1) | Inter- and intramolecular hydrogen bonding | nih.gov |

| 2-Iodo-N-(4-nitrophenyl)benzamide | Not specified | N—H⋯O and C—H⋯O hydrogen bonds; weak π–π stacking | iucr.org |

| 2-iodo-N-(4-bromophenyl)benzamide (Form IIA) | P21/n | N-H···O, C-H···O, I···I, C-H···π interactions | ias.ac.in |

The conformation of benzamides in the solid state is largely defined by the torsion angles between the phenyl ring and the amide substituent. The amide group itself is generally planar, but its orientation relative to the benzene (B151609) ring can vary. iucr.org

In many substituted benzamides, the molecule is not perfectly planar. For 2-Iodo-N-(4-nitrophenyl)benzamide, the molecules are noted to be nearly planar, with the amide group adopting the common trans conformation. iucr.org The presence of a bulky ortho-substituent, such as the iodine atom in this compound, can induce a significant twist between the plane of the phenyl ring and the plane of the amide group to relieve steric strain. This twist is a critical conformational parameter and influences the pattern of intermolecular interactions.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

NMR spectroscopy is an indispensable tool for confirming the covalent structure and probing the conformational dynamics of this compound in solution.

The ¹H and ¹³C NMR spectra provide a fingerprint of the molecule's structure.

¹H NMR: The aromatic region of the ¹H NMR spectrum would show three distinct signals for the protons on the benzene ring. The chemical shifts and coupling constants of these protons would confirm the 1,2,3-substitution pattern. The amide protons (-CONH₂) typically appear as two broad singlets, while the hydroxyl proton (-OH) would also present as a singlet, with its chemical shift being sensitive to solvent and concentration due to hydrogen bonding. nih.gov

¹³C NMR: The ¹³C NMR spectrum would display seven unique carbon signals. The carbonyl carbon (C=O) of the amide group would resonate at a characteristic downfield position (typically 165-170 ppm). nih.gov The carbon atom attached to the iodine (C-I) would show a signal at a distinct upfield position compared to other aromatic carbons due to the heavy atom effect. The remaining aromatic carbons and the carbon bearing the hydroxyl group would have chemical shifts consistent with their electronic environment. nih.govmdpi.com

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons on the aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be used to unambiguously assign all proton and carbon signals by correlating connected ¹H and ¹³C nuclei through one or multiple bonds, respectively.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for the this compound Moiety

| Atom | Predicted ¹H Shift Range | Predicted ¹³C Shift Range | Notes |

|---|---|---|---|

| C=O | - | 165-170 | Carbonyl carbon. |

| C-I | - | 90-100 | Carbon attached to iodine, shifted upfield. |

| C-OH | - | 155-160 | Carbon attached to hydroxyl group. |

| Aromatic C-H | 6.8-8.0 | 115-140 | Signals depend on specific position and neighboring groups. |

| Aromatic C (quaternary) | - | 120-140 | Unsubstituted quaternary carbon. |

| -NH₂ | 7.5-8.5 | - | Two broad signals, chemical shift is solvent-dependent. |

Note: These are estimated ranges based on data for related benzamide structures. Actual values may vary. nih.govmdpi.com

The C(aryl)-C(O) and C(O)-N bonds in benzamides possess a degree of restricted rotation due to steric hindrance and the partial double bond character of the amide bond, respectively. researchgate.netbeilstein-journals.org This rotational barrier can be quantified using dynamic NMR (DNMR) spectroscopy. By monitoring the NMR spectra at variable temperatures, one can observe the coalescence of signals corresponding to different conformers. researchgate.net

For this compound, DNMR could be used to study the rotational barrier around the C(O)-N amide bond. At low temperatures, the two protons of the -NH₂ group might become non-equivalent and appear as separate signals. As the temperature increases, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and finally sharpen into a single averaged signal. beilstein-journals.org Analysis of the coalescence temperature allows for the calculation of the free energy of activation (ΔG‡) for this rotational process, providing quantitative data on the molecule's conformational flexibility in solution. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Research

Infrared (IR) and Raman spectroscopy are used to identify functional groups and investigate hydrogen bonding within the molecule.

The IR and Raman spectra of this compound are expected to show characteristic bands for the O-H, N-H, C=O, and C-I functional groups. nih.gov The positions of these bands are highly sensitive to the molecule's environment, particularly hydrogen bonding.

O-H and N-H Stretching: In a non-hydrogen-bonded state, the O-H stretch appears as a sharp band around 3600 cm⁻¹, while the N-H stretches of the primary amide appear as two distinct bands around 3500 cm⁻¹ and 3400 cm⁻¹. core.ac.uk In the solid state, strong intermolecular and potential intramolecular hydrogen bonding (e.g., between the 3-OH group and the amide C=O) would cause these bands to broaden significantly and shift to lower frequencies (typically 3400-3200 cm⁻¹). nih.govresearchgate.net

C=O Stretching (Amide I band): The carbonyl stretching vibration is a very strong and sharp band in the IR spectrum, typically appearing around 1650-1680 cm⁻¹. Its exact position is a sensitive indicator of the strength of hydrogen bonding to the carbonyl oxygen. Stronger hydrogen bonding weakens the C=O double bond, shifting the Amide I band to a lower wavenumber. researchgate.netesisresearch.org

N-H Bending (Amide II band): This band, resulting from N-H bending coupled with C-N stretching, appears around 1640-1590 cm⁻¹ and is also sensitive to hydrogen bonding. core.ac.uk

C-I Stretching: The carbon-iodine stretching vibration is expected to appear in the far-infrared region of the spectrum, typically below 600 cm⁻¹.

By comparing the spectra of this compound in different phases (solid vs. dilute solution in a non-polar solvent), the extent and nature of hydrogen bonding can be thoroughly investigated.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|

| O-H | Stretching | 3200-3600 | Broad and shifted to lower frequency when H-bonded. |

| N-H | Asymmetric & Symmetric Stretching | 3200-3500 | Broad and shifted to lower frequency when H-bonded. |

| C=O | Stretching (Amide I) | 1640-1680 | Strong intensity. Position sensitive to H-bonding. |

| N-H | Bending (Amide II) | 1590-1640 | Medium to strong intensity. |

| C=C | Aromatic Ring Stretching | 1450-1600 | Multiple bands. |

| C-N | Stretching | 1380-1420 | Coupled with other modes. |

Note: Frequencies are based on general values for substituted benzamides and are subject to shifts based on specific molecular structure and interactions. nih.govcore.ac.ukesisresearch.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-methoxy-N-[4-(thiazol-2-yl-sulfamoyl)-phenyl]-benzamide |

| 2-Iodo-N-(4-nitrophenyl)benzamide |

| 2-iodo-N-(4-bromophenyl)benzamide |

| N,N-bis(2-hydroxyethyl)acetamide |

| N-benzoyl pyrrolidine |

| N-benzoyl piperidine |

| 4-ethyl-N-(2'-hydroxy-5'-nitrophenyl)benzamide |

| 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide |

| 2-Amino-5-chloropyridine |

| 2-Amino-6-chloropyridine |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide |

| 2-hydroxybenzamide |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies in Research

Mass spectrometry (MS) serves as a cornerstone analytical technique in chemical research for the confirmation of molecular identity and the elucidation of structural features. For a compound such as this compound, mass spectrometry is instrumental in verifying its molecular weight and providing insights into its chemical architecture through controlled fragmentation experiments. The technique bombards the molecule with energy, typically a beam of electrons in Electron Ionization (EI-MS), causing it to ionize and break apart into smaller, charged fragments. libretexts.org The resulting mass spectrum plots the mass-to-charge ratio (m/z) of these ions against their relative abundance, creating a unique fingerprint of the molecule.

The primary and most critical piece of information derived from the mass spectrum of this compound is the molecular ion peak ([M]⁺•). With a chemical formula of C₇H₆INO₂, the calculated nominal molecular weight is 263 g/mol . The observation of a prominent ion peak at m/z 263 in the mass spectrum confirms that the compound has the correct molecular mass, providing strong evidence for its identity. High-resolution mass spectrometry can further validate the elemental composition by providing a highly accurate mass measurement (e.g., to four or more decimal places). gbiosciences.com

In research settings, the fragmentation pattern offers a deeper level of structural analysis. While no specific, detailed fragmentation studies for this compound are available in the surveyed literature, a plausible fragmentation pathway can be predicted based on the established principles of mass spectrometry for related chemical structures, including benzamides, iodo-aromatics, and phenolic compounds. researchgate.netjove.comdocbrown.info The energetically unstable molecular ion will break at its weakest bonds and in ways that form the most stable resulting cations and neutral radicals. libretexts.orggbiosciences.com

The key functional groups—amide, iodine, and hydroxyl—on the aromatic ring dictate the primary fragmentation routes.

Primary Fragmentation Pathways

The initial fragmentation of the this compound molecular ion (m/z 263) is expected to proceed through several competing pathways, summarized in the table below.

| m/z Value | Proposed Ion Structure | Lost Neutral Fragment | Fragmentation Pathway Rationale |

| 247 | [C₇H₅INO]⁺ | •NH₂ | A common fragmentation for primary benzamides is the alpha-cleavage loss of the amino radical (•NH₂), forming a stable 3-hydroxy-2-iodobenzoyl cation. researchgate.net |

| 136 | [C₇H₆NO₂]⁺ | •I | The carbon-iodine bond is one of the weaker bonds in the molecule, making the loss of an iodine radical a highly probable event. jove.com |

| 127 | [I]⁺ | C₇H₆NO₂• | While less common for the charge to be retained on the halogen, a peak at m/z 127 corresponding to the iodine cation can sometimes be observed. docbrown.info |

Interactive Data Table: Predicted Primary Fragments of this compound

| m/z Value | Proposed Ion Structure | Lost Neutral Fragment | Fragmentation Pathway Rationale |

|---|---|---|---|

| 247 | [C₇H₅INO]⁺ | •NH₂ | Alpha-cleavage loss of the amino radical, common for primary benzamides, forming a stable acylium ion. researchgate.net |

| 136 | [C₇H₆NO₂]⁺ | •I | Cleavage of the weak carbon-iodine bond results in the loss of an iodine radical. jove.com |

| 127 | [I]⁺ | C₇H₆NO₂• | Formation of the iodine cation, though charge retention on the organic fragment is typically favored. docbrown.info |

Secondary Fragmentation and Rearrangements

The primary fragment ions can undergo further fragmentation, providing additional structural clues. For instance, the benzoyl cation formed by the loss of •NH₂ is known to be relatively stable but can subsequently lose a molecule of carbon monoxide (CO).

| Parent Ion (m/z) | Resulting Ion (m/z) | Proposed Ion Structure | Lost Neutral Fragment | Fragmentation Pathway Rationale |

| 247 | 219 | [C₆H₅INO]⁺ | CO | The loss of a neutral carbon monoxide molecule from a benzoyl cation is a classic fragmentation pathway, resulting in a substituted phenyl cation. researchgate.net |

| 136 | 108 | [C₆H₄O₂]⁺ | CO | The ion resulting from iodine loss may subsequently lose carbon monoxide. |

| 263 | 245 | [C₇H₄INO]⁺• | H₂O | The loss of water can occur, potentially through an "ortho effect" involving the adjacent hydroxyl and amide groups, though this is less favored for phenolic hydroxyls compared to aliphatic ones. nih.gov |

Interactive Data Table: Predicted Secondary Fragments of this compound

| Parent Ion (m/z) | Resulting Ion (m/z) | Proposed Ion Structure | Lost Neutral Fragment | Fragmentation Pathway Rationale |

|---|---|---|---|---|

| 247 | 219 | [C₆H₅INO]⁺ | CO | Decarbonylation of the benzoyl cation to form a stable phenyl cation. researchgate.net |

| 136 | 108 | [C₆H₄O₂]⁺ | CO | Subsequent loss of carbon monoxide from the [M-I]⁺ fragment. |

| 263 | 245 | [C₇H₄INO]⁺• | H₂O | Loss of water, possibly via an ortho-effect, though less common from phenols. nih.gov |

By carefully analyzing both the primary and secondary fragments, researchers can piece together the molecular structure, confirming the connectivity of the atoms. The combination of the molecular ion peak with a logical fragmentation pattern provides unambiguous evidence for the synthesis and purity of this compound in a research context.

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the electronic behavior and reactivity of 3-Hydroxy-2-iodobenzamide. Methods like Density Functional Theory (DFT) and Ab Initio calculations provide a detailed picture of the molecule's electronic architecture and are instrumental in predicting its spectroscopic and interactive properties.

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this context, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity and polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govmdpi.com

For this compound, DFT calculations, potentially using the B3LYP functional with a suitable basis set like 6-311++G(d,p), could elucidate these properties. chemrevlett.com The presence of the electron-withdrawing iodine atom and amide group, along with the electron-donating hydroxyl group, is expected to significantly influence the electron distribution across the aromatic ring and thus the energies of the HOMO and LUMO. The HOMO is likely to be localized on the electron-rich phenyl ring and the hydroxyl group, while the LUMO may be distributed over the amide and iodo-substituted parts of the molecule.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.5 |

| Global Hardness (η) | 2.5 |

| Chemical Potential (μ) | -4.0 |

| Electrophilicity Index (ω) | 3.2 |

Note: This data is illustrative and would be determined through specific DFT calculations.

Quantum chemical calculations are also invaluable for predicting the spectroscopic signatures of molecules.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus. By comparing these calculated shifts with experimental data, the molecular structure can be confirmed. For this compound, calculations would likely show a downfield shift for the aromatic protons adjacent to the iodine and amide groups due to their deshielding effects.

IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies, which helps in the assignment of experimental IR bands to specific functional groups. nih.gov For this compound, characteristic vibrational modes for the O-H, N-H, C=O, and C-I bonds would be predicted.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. chemrxiv.org The calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often from HOMO to LUMO or other low-lying unoccupied orbitals. researchgate.net This provides insight into the chromophores present in the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | Aromatic Protons: 6.8-8.0 ppm; -OH Proton: ~9.5 ppm; -NH₂ Protons: ~7.5, 8.0 ppm |

| ¹³C NMR | Chemical Shift (ppm) | Aromatic Carbons: 110-160 ppm; Carbonyl Carbon: ~170 ppm |

| IR | Vibrational Frequency (cm⁻¹) | O-H stretch: ~3300 cm⁻¹; N-H stretch: ~3400, 3200 cm⁻¹; C=O stretch: ~1650 cm⁻¹ |

| UV-Vis | λmax (nm) | ~280 nm, ~320 nm |

Note: This data is illustrative and would be the result of specific quantum chemical calculations.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. chemrevlett.comnih.gov The MESP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. chemrevlett.com

For this compound, the MESP surface would likely show negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, making them sites for electrophilic interaction. The hydrogen atoms of the amide and hydroxyl groups would exhibit positive potential, indicating their role as hydrogen bond donors. The iodine atom might present a region of positive potential known as a "sigma-hole," which could participate in halogen bonding. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior and conformational flexibility over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities.

For this compound, MD simulations could be used to explore its conformational space, identifying the most stable rotamers and the energy barriers between them. This is particularly relevant for the orientation of the amide and hydroxyl groups, which can rotate around their single bonds. Understanding the preferred conformations is crucial, as the three-dimensional shape of a molecule often dictates its biological activity. These simulations can be performed in various environments, such as in a vacuum or in a solvent like water, to understand how the environment influences conformational preferences.

In Silico Molecular Docking Studies for Hypothetical Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov It is widely used in drug discovery to predict how a small molecule, such as this compound, might bind to a specific protein target.

To illustrate this, one could perform a hypothetical docking study of this compound with a relevant biological target, for instance, a bacterial enzyme or a cancer-related protein. The docking algorithm would explore various binding poses of the ligand within the active site of the protein, scoring them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

The results would reveal a plausible binding mode and a binding affinity score, suggesting the strength of the interaction. For this compound, the hydroxyl and amide groups would be expected to act as key hydrogen bond donors and acceptors, while the iodinated phenyl ring could engage in hydrophobic or halogen bonding interactions within the protein's binding pocket. mdpi.comnih.gov

Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Target

| Parameter | Result |

|---|---|

| Protein Target (Hypothetical) | Tyrosyl-tRNA Synthetase |

| Binding Affinity (kcal/mol) | -7.5 |

| Key Interacting Residues | Asp38, Tyr169, Gly36 |

| Types of Interactions | Hydrogen bonds with Asp38; Pi-pi stacking with Tyr169; Halogen bond with Gly36 backbone carbonyl |

Note: This data is for illustrative purposes and would be generated from a specific molecular docking simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insight

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the biological activity of a series of compounds with their physicochemical properties or structural features, known as molecular descriptors. derpharmachemica.comresearchgate.net The goal of QSAR is to develop a mathematical equation that can predict the activity of new, unsynthesized compounds and provide insights into the molecular features that are important for their activity. nih.gov

For a series of derivatives of this compound, a QSAR study could be conducted to understand the relationship between their structural modifications and a specific biological activity (e.g., antibacterial or anticancer). Molecular descriptors could include electronic properties (e.g., HOMO-LUMO gap, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

A hypothetical QSAR equation might look like: pMIC = c0 + c1(logP) + c2(HOMO) + c3*(Molecular_Surface_Area)

This equation would suggest that the antimicrobial activity (expressed as pMIC, the negative logarithm of the minimum inhibitory concentration) is influenced by the compound's hydrophobicity, its ability to donate electrons, and its size. Such a model can guide the design of more potent analogues by optimizing these key descriptors. derpharmachemica.comresearchgate.netnih.gov

Molecular and Biochemical Interaction Research in Vitro & Mechanistic Focus

Enzyme Inhibition Kinetics and Mechanism of Action (Using Isolated Enzymes)

The inhibitory potential of various benzoic acid and benzamide (B126) derivatives against tyrosinase, a key enzyme in melanin synthesis, has been a subject of significant research. A study on a series of synthesized benzoic acid derivatives identified several compounds with potent tyrosinase inhibitory activity. Notably, one particular N-(2-hydroxy-ethyl)-3,5-dinitro-benzamide was found to be a highly effective inhibitor with an IC50 value of 1.09 μM. This potency was significantly greater than that of the standard tyrosinase inhibitors, kojic acid (IC50 of 16.67 μM) and L-mimosine (IC50 of 3.68 μM) nih.gov.

In another study focusing on N-(acryloyl)benzamide derivatives, two compounds, designated as 1a and 1j, demonstrated notable inhibition of mushroom tyrosinase. Compound 1a exhibited 36.71 ± 2.14% inhibition, while compound 1j showed 25.99 ± 2.77% inhibition, both surpassing the inhibitory effect of kojic acid (21.56 ± 2.93% inhibition) under the same conditions. Furthermore, in B16F10 melanoma cells, these compounds displayed even stronger tyrosinase inhibition (59.70% and 76.77% for 1a and 1j at 25 μM, respectively) compared to kojic acid (50.30% inhibition) nih.gov.

Research on substituted N-benzylbenzamides has also revealed compounds with significant tyrosinase inhibitory activity. For instance, a 5-phenyl substituted N-benzylbenzamide derivative showed a higher degree of tyrosinase inhibition compared to its alkyl-substituted counterparts doi.org. This suggests that the nature of the substituent on the benzamide core plays a crucial role in its interaction with the tyrosinase enzyme.

Table 1: Tyrosinase Inhibition by Benzamide and Benzoic Acid Derivatives

| Compound Class | Specific Compound/Derivative | IC50 Value (µM) | Source |

|---|---|---|---|

| Benzoic Acid Derivative | N-(2-hydroxy-ethyl)-3,5-dinitro-benzamide | 1.09 | nih.gov |

| N-(acryloyl)benzamide | Compound 1a | Not reported in IC50 | nih.gov |

| N-(acryloyl)benzamide | Compound 1j | Not reported in IC50 | nih.gov |

| Standard Inhibitor | Kojic Acid | 16.67 | nih.gov |

| Standard Inhibitor | L-Mimosine | 3.68 | nih.gov |

Understanding the mechanism of enzyme inhibition is crucial for the development of effective therapeutic agents. Kinetic studies are employed to determine the mode of inhibition, such as competitive, noncompetitive, or uncompetitive inhibition nih.govkhanacademy.org. For competitive inhibitors, the inhibitor molecule binds to the active site of the enzyme, thereby preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration libretexts.orgnih.gov.

In the case of tyrosinase, which contains a copper ion in its active site, compounds that can chelate this metal ion often act as competitive inhibitors nih.gov. The inhibition kinetics of a potent curcuminoid analog, a mixed-type inhibitor, revealed that it could bind to both the free enzyme and the enzyme-substrate complex mdpi.com.

While specific kinetic data for 3-Hydroxy-2-iodobenzamide is not available, studies on related benzamide derivatives provide insights into their potential mechanisms. For example, a kinetic study of a series of benzoic acid derivatives that inhibit tyrosinase suggested a competitive mode of inhibition for the most active compounds nih.gov. The determination of kinetic parameters such as the inhibition constant (Ki) provides a quantitative measure of the inhibitor's potency nih.gov.

Table 2: General Principles of Enzyme Inhibition Kinetics

| Inhibition Type | Description | Effect on Vmax | Effect on Km |

|---|---|---|---|

| Competitive | Inhibitor binds to the active site, competing with the substrate. | No change | Increases |

| Noncompetitive | Inhibitor binds to an allosteric site, affecting both the free enzyme and the enzyme-substrate complex. | Decreases | No change |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. | Decreases | Decreases |

Receptor Binding Studies with Isolated Biological Macromolecules (In Vitro)

The interaction of small molecules with biological macromolecules, such as receptors, is a cornerstone of pharmacology. Radioligand binding assays are a powerful tool for characterizing these interactions, allowing for the determination of key parameters like the dissociation constant (Kd), which reflects the affinity of a ligand for a receptor, and the receptor density (Bmax) sygnaturediscovery.com.

Research on an iodinated salicylamide derivative, (S)-3-iodo-N-[(l-ethyl-2-pyrrolidinyl)methyl]-5,6-dimethoxysalicylamide (NCQ 298), demonstrated its high affinity for dopamine D2 receptors. In vitro binding studies using [125I]NCQ 298 revealed a single binding site with a Kd of 19 pM. This high affinity makes it a suitable radioligand for studying dopamine D2 receptors nih.gov. The binding was found to be reversible, a crucial characteristic for a good radioligand. Autoradiography studies further confirmed the specific binding of this compound to brain regions rich in dopamine D2 receptors nih.gov.

These studies on a structurally related iodinated salicylamide highlight the potential for this compound to interact with specific receptor systems. The presence of the iodine atom allows for radiolabeling, which is essential for conducting in vitro and in vivo binding assays sygnaturediscovery.comnih.gov.

Table 3: Receptor Binding Parameters for [125I]NCQ 298

| Parameter | Value | Description | Source |

|---|---|---|---|

| Kd (Dissociation Constant) | 19 pM | A measure of the ligand's binding affinity to the receptor. | nih.gov |

| T1/2 (Dissociation half-life) | 17.5 min at 37°C | The time taken for 50% of the ligand to dissociate from the receptor. | nih.gov |

Biochemical Probe Development for Molecular Target Identification

Biochemical probes are essential tools for identifying the molecular targets of bioactive compounds and elucidating their mechanisms of action. A study focused on the development of photoreactive benzamide probes for histone deacetylase 2 (HDAC2) illustrates this approach. By incorporating aryl and alkyl azides into benzamide scaffolds, researchers were able to create probes that could covalently crosslink with their target enzyme upon photoactivation nih.gov.

These benzamide-based probes exhibited potent and selective inhibition of HDAC1 and HDAC2. Photolabeling experiments confirmed that the diazide probes efficiently crosslinked with recombinant HDAC2, enabling the mapping of the binding site nih.gov. This strategy of developing photoaffinity probes from a known inhibitor scaffold is a powerful method for target identification and validation.

Similarly, a near-infrared fluorescent probe, DAND, was developed for the real-time detection of fatty acid amide hydrolase (FAAH) activity. This probe was successfully used in a high-throughput screening assay to identify new FAAH inhibitors rsc.org. The development of such probes from a benzamide core structure, like this compound, could facilitate the identification of its molecular targets and help to understand its biological functions.

Structure-Activity Relationship (SAR) Exploration Through Molecular Modification (In Vitro)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For tyrosinase inhibitors, SAR studies have been conducted on various benzamide and benzoic acid derivatives.

In a study of benzoic acid derivatives, the nature and position of substituents on the benzoic acid ring were found to significantly impact tyrosinase inhibitory activity. The most potent compound, N-(2-hydroxy-ethyl)-3,5-dinitro-benzamide, highlighted the importance of specific substitutions for high potency nih.gov.

Research on N-benzylbenzamide derivatives revealed that substitution at the 5-position of the benzamide ring with a bulky, lipophilic group enhanced melanogenesis inhibition. Specifically, 5-aryl-substituted compounds generally showed improved tyrosinase inhibition compared to 5-alkyl-substituted compounds doi.org. For instance, derivatives with 4-fluoro-, 3,4-difluoro-, 4-methoxy-, and 3,4-methylenedioxy-substituted phenyl groups at the 5-position demonstrated significantly enhanced activity doi.org.

A study on benzoyl and cinnamoyl piperazine/piperidine amides established that benzoyl analogs were generally slightly more potent than the corresponding cinnamoyl compounds as tyrosinase inhibitors. Molecular docking studies suggested that the benzyl substituent in the most potent compounds made important interactions within the enzyme's active site nih.govresearchgate.net.

These SAR studies provide a framework for the rational design of more potent inhibitors based on the benzamide scaffold.

Table 4: Key SAR Findings for Benzamide-Based Tyrosinase Inhibitors

| Compound Series | Key Structural Feature for Activity | Observed Effect on Tyrosinase Inhibition | Source |

|---|---|---|---|

| Benzoic Acid Derivatives | N-(2-hydroxy-ethyl)-3,5-dinitro substitution | High potency (IC50 = 1.09 µM) | nih.gov |

| N-Benzylbenzamides | Bulky, lipophilic substituent at the 5-position | Enhanced inhibition | doi.org |

| N-Benzylbenzamides | 5-Aryl substitution | Generally improved inhibition over 5-alkyl substitution | doi.org |

| Benzoyl Piperazine Amides | Benzyl substituent | Important interactions in the enzyme active site | nih.govresearchgate.net |

Protein-Ligand Interaction Dynamics via Biophysical Techniques (e.g., SPR, ITC on isolated systems)

Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable for characterizing the dynamics of protein-ligand interactions in real-time and in a label-free manner nih.govbiorxiv.orgyoutube.com.

SPR measures changes in the refractive index at a sensor surface as a ligand binds to an immobilized protein, providing kinetic data such as association (kon) and dissociation (koff) rate constants, in addition to the equilibrium dissociation constant (Kd) youtube.comnih.gov. This technique is highly sensitive and can be used to screen a large number of compounds for target engagement youtube.com.

ITC, on the other hand, directly measures the heat changes that occur upon binding of a ligand to a protein in solution. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy (ΔS) changes nih.govnicoyalife.com. These thermodynamic data provide deeper insights into the forces driving the binding event.

While no specific SPR or ITC data for this compound are available, these techniques have been applied to study the interaction of other small molecules with their protein targets. For example, a bisamide chemical probe was confirmed to have a high affinity for its molecular target, pirin, using SPR researchgate.net. The application of SPR and ITC to this compound and its analogs would provide crucial information about their binding kinetics and thermodynamics with relevant biological targets.

Table 5: Comparison of SPR and ITC for Protein-Ligand Interaction Analysis

| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |

|---|---|---|

| Principle | Measures changes in refractive index upon binding to a sensor surface. | Measures heat changes upon binding in solution. |

| Key Parameters Obtained | Kd, kon, koff | Kd, n (stoichiometry), ΔH, ΔS |

| Labeling Requirement | Label-free | Label-free |

| Throughput | Can be high | Lower |

| Sample Consumption | Relatively low | Higher |

Advanced Analytical Research Methodologies

High-Performance Liquid Chromatography (HPLC) Method Development for Research Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of 3-Hydroxy-2-iodobenzamide and quantifying it in various matrices. A typical approach involves reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity.

For this compound, a robust RP-HPLC method would likely be developed using a C8 or C18 stationary phase, which provides excellent separation for aromatic compounds. nih.gov The mobile phase would consist of a mixture of an aqueous component (often water with an acid modifier like formic or phosphoric acid to ensure good peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the main compound as well as any impurities with different polarities. nih.gov

Method validation is a critical step to ensure the reliability of the results. Key validation parameters include specificity, linearity, accuracy, precision, and robustness. nih.gov Specificity is confirmed by demonstrating that the analytical signal for this compound is free from interference by degradation products or synthesis-related impurities. Linearity is established by analyzing a series of standard solutions across a range of concentrations to demonstrate a direct proportional relationship between concentration and detector response. The limits of detection (LOD) and quantification (LOQ) are also determined to define the sensitivity of the method. nih.gov

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Linear gradient from 30% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 280 nm |

| Column Temperature | 25 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Degradation Product Identification and Purity Assessment in Research

To ensure the stability and safety profile of a research compound, it is crucial to identify potential degradation products. Forced degradation studies expose this compound to harsh conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition. lubrizolcdmo.commedcraveonline.comacdlabs.com The resulting mixture is then analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

LC-MS/MS couples the separation power of HPLC with the mass analysis capability of tandem mass spectrometry. After the degradation mixture is separated by the LC system, the components are ionized (commonly using electrospray ionization, ESI) and analyzed by the mass spectrometer. The initial mass analysis provides the molecular weight of the parent compound and its potential degradation products. Subsequently, tandem mass spectrometry (MS/MS) is performed, where specific ions are isolated and fragmented to generate a characteristic fragmentation pattern. ncsu.edu

This fragmentation pattern provides structural information that is crucial for identifying the unknown degradation products. gre.ac.uk For this compound, likely degradation pathways could include hydrolysis of the amide bond to form 3-hydroxy-2-iodobenzoic acid, or reductive dehalogenation to form 3-hydroxybenzamide. nih.govlibretexts.org By comparing the fragmentation patterns of the degradation products with that of the parent compound, researchers can elucidate the structures of these new entities. researchgate.net

| Potential Degradation Product | Degradation Pathway | Molecular Formula | Monoisotopic Mass (Da) |

|---|---|---|---|

| 3-Hydroxy-2-iodobenzoic acid | Amide Hydrolysis | C₇H₅IO₃ | 263.9281 |

| 3-Hydroxybenzamide | Reductive Dehalogenation | C₇H₇NO₂ | 137.0477 |

Advanced Spectroscopic Applications for In Situ Reaction Monitoring

Understanding and optimizing the synthesis of this compound can be greatly enhanced by using in situ spectroscopic techniques. These methods allow for real-time monitoring of the reaction as it progresses, providing valuable kinetic and mechanistic data without the need for sample extraction. nih.gov

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for this purpose. mt.comyoutube.com By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, the concentration of reactants, intermediates, and products can be tracked by monitoring their characteristic vibrational bands. For example, during the amidation of 3-hydroxy-2-iodobenzoic acid, one could monitor the disappearance of the carboxylic acid's broad O-H stretch and the appearance of the amide N-H stretches and the characteristic amide I (C=O stretch) and amide II (N-H bend) bands. mt.com

Raman spectroscopy offers a complementary technique, particularly for reactions in aqueous media where water's strong IR absorbance can be problematic. wikipedia.org Raman is sensitive to changes in polarizability and can effectively monitor the vibrations of the aromatic ring and the formation of the C-N bond in the amide product. beilstein-journals.orgspectroscopyonline.com By tracking the intensity of specific Raman peaks over time, a reaction profile can be generated, allowing for the determination of reaction endpoints and the identification of any transient intermediates. researchgate.netresearchgate.net

Electrophoretic Techniques in Binding Assay Research

Investigating the interaction of this compound with biological targets, such as proteins, is a key area of research. Affinity Capillary Electrophoresis (ACE) is a highly effective technique for studying these non-covalent binding interactions. nih.govwikipedia.org ACE leverages the high separation efficiency of capillary electrophoresis to separate a free ligand from a protein-ligand complex based on differences in their charge-to-size ratios and resulting electrophoretic mobilities. nih.govutsouthwestern.edu

In a typical ACE experiment, the protein (receptor) is incubated with varying concentrations of the ligand (this compound). The resulting mixture is then injected into a capillary and subjected to an electric field. The change in the electrophoretic mobility of the protein upon binding to the ligand is measured. utsouthwestern.edu This "mobility shift" is proportional to the fraction of the protein that is bound to the ligand. By plotting the change in mobility against the ligand concentration, a binding isotherm can be constructed, from which the binding constant (Ka) or dissociation constant (Kd) can be accurately determined. nih.gov

Different ACE formats can be employed, including dynamic equilibrium ACE, where the interacting partners are included in the background electrolyte, and non-equilibrium methods, which are useful for studying both high-affinity and low-affinity interactions. unl.edu The technique requires only small amounts of sample and provides a powerful, solution-based method for quantifying the binding affinity, stoichiometry, and kinetics of the interaction between this compound and its potential biological targets. nih.gov

Derivatization and Analog Development for Academic Research Purposes

Synthesis of Substituted 3-Hydroxy-2-iodobenzamide Analogs

The synthesis of substituted analogs of this compound allows for a systematic investigation of structure-activity relationships (SAR). Modifications can be strategically introduced at several positions on the molecule: the amide nitrogen, the phenyl ring, and the phenolic hydroxyl group.

Amide N-Substitution: The secondary amide provides a convenient handle for introducing a wide array of substituents. Alkylation or arylation of the amide nitrogen can be achieved under standard conditions. For instance, deprotonation with a suitable base followed by reaction with various electrophiles (e.g., alkyl halides, benzyl halides) can generate a library of N-substituted analogs. This approach allows for the exploration of how steric bulk and electronic properties at this position influence biological activity.

Aromatic Ring Substitution: The benzene (B151609) ring can be further functionalized to explore the impact of substituents on molecular properties. Electrophilic aromatic substitution reactions can introduce groups such as nitro, halogen, or acyl moieties, although the existing substituents will direct the position of these additions. Alternatively, palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings at the iodo-position, can be employed to introduce aryl, heteroaryl, or alkynyl groups, significantly expanding the chemical diversity of the analogs.

Hydroxyl Group Modification: The phenolic hydroxyl group can be readily derivatized. Etherification or esterification can be used to cap the hydroxyl group, which can be useful for probing the importance of the hydrogen-bonding capability of this group.

A general synthetic approach for creating a library of analogs is outlined below:

| Reaction Type | Reagents and Conditions | Resulting Modification |

| N-Alkylation | 1. NaH, DMF; 2. R-X (Alkyl/Benzyl Halide) | Introduction of various alkyl or benzyl groups on the amide nitrogen. |

| Suzuki Coupling | Aryl-B(OH)₂, Pd Catalyst, Base | Replacement of the iodine atom with various aryl or heteroaryl groups. |

| Ether Synthesis | R-X, Base (e.g., K₂CO₃) | Conversion of the hydroxyl group to an ether. |

These synthetic strategies enable the creation of a diverse library of compounds, which is essential for detailed SAR studies and the optimization of biological activity. The 3-substituted-3-hydroxy-2-oxindole scaffold, a related structure, has been extensively studied, with libraries synthesized to probe anti-cancer and other biological activities, highlighting the value of such analog development. researchgate.net

Functionalization for Bioconjugation and Chemical Probe Development

To investigate the molecular targets and biological functions of this compound-based compounds, it is often necessary to develop chemical probes. This involves the introduction of specific functional groups that allow for visualization, affinity purification, or target identification. Key functionalities for bioconjugation include reporter tags, affinity tags, and photo-cross-linking groups.

Introduction of Reporter and Affinity Tags: Functional groups suitable for "click chemistry," such as terminal alkynes or azides, are commonly introduced into the scaffold. nih.gov These groups allow for the covalent attachment of reporter molecules (e.g., fluorophores like cyanine dyes) or affinity tags (e.g., biotin) via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. nih.gov An alkyne or azide (B81097) group could be incorporated, for example, through an ether linkage at the 3-hydroxy position or as part of a substituent on the amide nitrogen.

Development of Photoaffinity Probes: For covalent labeling and identification of biological targets, photo-reactive groups like benzophenones or diazirines can be incorporated. nih.govnih.gov These groups, upon irradiation with UV light, form highly reactive species that can covalently bind to nearby interacting proteins, enabling their subsequent identification by techniques such as mass spectrometry.

The table below summarizes potential functionalizations for probe development:

| Probe Type | Functional Group | Purpose | Potential Attachment Point |

| Clickable Probe | Alkyne, Azide | Bioconjugation to reporters/tags | Amide N-substituent, O-alkyl chain |

| Photoaffinity Probe | Diazirine, Benzophenone | Covalent target identification | Amide N-substituent, Aryl ring |

| Affinity Probe | Biotin | Pull-down of target proteins | Linked via a spacer to any position |

The development of such chemical probes is a powerful strategy for elucidating the mechanism of action of bioactive small molecules within a complex biological environment. chemicalprobes.org

Isotopic Labeling Strategies for Mechanistic Research

Isotopic labeling is an indispensable tool for studying reaction mechanisms, metabolic pathways, and drug disposition. nih.govresearchgate.net By replacing specific atoms in this compound with their heavy isotopes (e.g., ²H (D), ¹³C, ¹⁵N, ¹⁸O), researchers can track the molecule and its metabolites in biological systems without altering its chemical properties.

Stable Isotope Labeling for Mechanistic Studies:

Deuterium (²H): Replacing hydrogen atoms with deuterium can be used to probe kinetic isotope effects, which can provide insights into reaction mechanisms, particularly those involving C-H bond cleavage during metabolism.

Carbon-13 (¹³C): Incorporation of ¹³C at specific positions in the benzene ring or amide group allows for the use of ¹³C-NMR spectroscopy to follow the metabolic fate of the carbon skeleton.

Nitrogen-15 (¹⁵N): Labeling the amide nitrogen with ¹⁵N can help in tracking the metabolism of the amide bond.

Oxygen-18 (¹⁸O): Introducing ¹⁸O into the hydroxyl or carbonyl group can be used to investigate reactions involving these functional groups.

The synthesis of isotopically labeled compounds typically involves using a labeled precursor in the synthetic route. researchgate.net

| Isotope | Position of Label | Research Application |

| ²H (D) | Aromatic C-H, N-H | Kinetic isotope effect studies, metabolic stability |

| ¹³C | Benzene Ring, Carbonyl | Metabolic fate determination by NMR or MS |

| ¹⁵N | Amide Nitrogen | Tracking amide bond metabolism |

| ¹⁸O | Hydroxyl, Carbonyl | Mechanistic studies of enzymatic transformations |

These isotopic labeling strategies provide detailed information at the molecular level, which is crucial for a comprehensive understanding of the compound's biological activity and fate. europa.eu

Scaffold Modifications for Exploring Novel Chemical Space

To discover compounds with new or improved biological activities, it is often beneficial to move beyond simple functionalization and explore significant modifications of the core this compound scaffold. This exploration of novel chemical space can involve scaffold hopping, where the benzamide (B126) core is replaced by other ring systems, or alterations in the substitution pattern. rsc.orgnih.gov

Scaffold Hopping: The benzamide core could be replaced with other bioisosteric heterocyclic systems, such as nicotinamides, pyrazole carboxamides, or other aromatic systems. This can lead to compounds with different physicochemical properties and potentially new biological targets. For example, the related 3-hydroxy-2-piperidinone carboxamide scaffold has been explored for its medicinal value. nih.govrsc.org

Rearrangement of Substituents: The relative positions of the hydroxyl, iodo, and carboxamide groups on the aromatic ring can be altered. For instance, synthesizing isomers like 2-hydroxy-3-iodobenzamide (B3417610) or 4-hydroxy-3-iodobenzamide could lead to dramatic changes in biological activity by altering the molecule's shape and electronic properties.

Exploring Novel Chemical Space Through Modification

| Modification Strategy | Description | Example |

| Scaffold Hopping | Replacing the phenyl ring with a different heterocyclic core. | Synthesis of 3-hydroxy-2-iodopyridine-X-carboxamide. |

| Isomeric Rearrangement | Changing the substitution pattern on the aromatic ring. | Synthesis of 4-hydroxy-3-iodobenzamide. |

| Ring Fusion | Fusing another ring to the benzamide core. | Synthesis of a naphthamide analog. |

These advanced synthetic strategies are crucial for pushing the boundaries of medicinal chemistry and discovering next-generation molecules for academic research and therapeutic development. rsc.org

Emerging Research Applications and Future Directions Non Clinical

Role as a Synthetic Scaffold in Complex Organic Molecule Synthesis

The true power of 3-Hydroxy-2-iodobenzamide lies in its potential as a versatile synthetic scaffold. The three distinct functional groups—hydroxyl, iodo, and amide—offer orthogonal reactivity, allowing for sequential and site-selective modifications to build complex molecular architectures.

The carbon-iodine bond is arguably its most valuable feature for synthesis. Aryl iodides are premier substrates for a wide array of palladium-catalyzed cross-coupling reactions. This opens the door to constructing intricate carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in modern organic synthesis. The amide and hydroxyl groups can act as directing groups for C-H activation, enabling functionalization of other positions on the aromatic ring. nih.gov

| Reaction Name | Coupling Partner | Bond Formed | Potential Product Class |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (e.g., Ar-B(OH)₂) | C-C (Aryl-Aryl) | Biphenyls, polyaromatics |

| Heck Coupling | Alkene | C-C (Aryl-Alkenyl) | Stilbenes, cinnamic acid derivatives |

| Sonogashira Coupling | Terminal Alkyne | C-C (Aryl-Alkynyl) | Aryl alkynes, enediynes |

| Buchwald-Hartwig Amination | Amine | C-N (Aryl-Amine) | Di- and tri-arylamines |

| Ullmann Condensation | Alcohol, Thiol | C-O / C-S (Aryl-Ether/Thioether) | Diaryl ethers, thioethers |

Furthermore, the hydroxyl and amide groups can be functionalized through esterification, etherification, and N-alkylation, respectively, adding another layer of diversity to the molecules that can be generated from this single scaffold. This modularity makes this compound an attractive starting point for creating libraries of related compounds for structure-activity relationship (SAR) studies.

Potential Application in Chemical Biology as Research Tools

The benzamide (B126) core is a well-established "privileged structure" found in numerous biologically active molecules. The specific features of this compound make it an intriguing candidate for the development of chemical biology tools to probe biological systems.

Molecular Probes: The iodine atom can be readily exchanged with a radioactive isotope of iodine (e.g., ¹²⁵I or ¹³¹I). This would transform the molecule into a radioligand for use in binding assays, autoradiography, or in vivo imaging techniques like SPECT (Single Photon Emission Computed Tomography).

Photoaffinity Labels: The aryl iodide can be converted into an aryl azide (B81097) or diazirine, which are photoactivatable groups. Upon exposure to UV light, these groups form highly reactive species that can covalently crosslink with nearby biological macromolecules (like proteins or nucleic acids), enabling the identification of binding partners.

Fragment-Based Drug Discovery: As a small, functionalized molecule, this compound is an ideal candidate for fragment-based screening. Its ability to form specific interactions (hydrogen bonding, halogen bonding) could identify it as a "hit" that binds to a biological target. The versatile chemistry of the scaffold would then allow for its elaboration into a more potent and selective lead compound. nih.gov

Heavy-Atom Derivatives: For structural biology, the iodine atom is sufficiently electron-dense to serve as a heavy atom for phasing in X-ray crystallography, aiding in the determination of protein structures when co-crystallized with a target protein.

Exploration in Materials Science Research

The non-covalent interactions enabled by the functional groups of this compound suggest significant potential in materials science, particularly in the realm of supramolecular chemistry and the design of coordination compounds.

Supramolecular Assembly: The molecule possesses all the necessary components for directed self-assembly. The amide group is an excellent hydrogen bond donor and acceptor, the hydroxyl group is a strong hydrogen bond donor, and the iodine atom can act as a halogen bond donor. This combination could be exploited to form predictable, ordered structures like tapes, sheets, or porous networks in the solid state. eurjchem.com

Coordination Polymers and MOFs: The hydroxyl and amide oxygen atoms can act as a bidentate chelate ligand for metal ions. This binding capability could be used to construct coordination polymers or Metal-Organic Frameworks (MOFs). By varying the metal ion and reaction conditions, it may be possible to create materials with tailored porosity, catalytic activity, or photophysical properties. Research on related molecules like 3-hydroxyflavone (B191502) has shown their ability to form stable complexes with metal ions such as Cu(II). uctm.edu

Liquid Crystals: The rigid, planar nature of the aromatic core, combined with the strong directional interactions of hydrogen and halogen bonding, are features often found in molecules that exhibit liquid crystalline phases. Derivatization of the amide or hydroxyl groups with long alkyl chains could induce mesophase formation.

Advanced Synthetic Strategies for Challenging Derivatives

While standard functionalization is straightforward, creating more complex or sterically hindered derivatives of this compound requires advanced synthetic strategies.

Ortho-Directed Metalation: The hydroxyl or amide groups can direct metalating agents (like organolithium reagents) to the adjacent C-H bonds. While the C2 position is already substituted with iodine, this strategy could be used to functionalize the C4 position (ortho to the hydroxyl) or the C6 position, depending on the directing group's strength and reaction conditions.

Late-Stage Functionalization: For complex molecules built upon this scaffold, late-stage C-H functionalization is a powerful tool to introduce new groups without needing to redesign the entire synthesis. Catalytic methods, such as those using iridium, can achieve selective ortho-iodination and could potentially be adapted for other transformations. nih.gov

Flow Chemistry: For reactions that are hazardous or difficult to control in batch, such as certain organometallic reactions or transformations involving unstable intermediates, flow chemistry offers a safer and more efficient alternative. This could be particularly useful for scaling up the synthesis of key derivatives.

Future Research Opportunities and Unresolved Questions in Fundamental Chemistry